molecular formula C5H11BO2 B1630935 Cyclopentylboronic Acid CAS No. 63076-51-7

Cyclopentylboronic Acid

Cat. No.: B1630935
CAS No.: 63076-51-7
M. Wt: 113.95 g/mol
InChI Key: VTTDFSNKIMAQTB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structure comprising a cyclopentyl group directly bonded to a boronic acid moiety. The compound possesses the molecular formula C5H11BO2, indicating the presence of five carbon atoms, eleven hydrogen atoms, one boron atom, and two oxygen atoms within its molecular framework. This molecular composition yields a molecular weight of 113.95 grams per mole, establishing it as a relatively small organoboron compound.

The Chemical Abstracts Service registry number for this compound is 63076-51-7, providing a unique identifier for this compound in chemical databases and literature. Alternative systematic names include cyclopentaneboronic acid and boronic acid, cyclopentyl-, which are occasionally encountered in various chemical databases and commercial sources. The compound's Simplified Molecular Input Line Entry System representation is OB(O)C1CCCC1, which concisely describes the connectivity pattern of atoms within the molecule.

The International Chemical Identifier for this compound is 1S/C5H11BO2/c7-6(8)5-3-1-2-4-5/h5,7-8H,1-4H2, while its corresponding International Chemical Identifier Key is VTTDFSNKIMAQTB-UHFFFAOYSA-N. These identifiers facilitate unambiguous chemical communication and database searches across different platforms and systems.

Chemical Identifier Value
International Union of Pure and Applied Chemistry Name This compound
Molecular Formula C5H11BO2
Molecular Weight 113.95 g/mol
Chemical Abstracts Service Number 63076-51-7
Simplified Molecular Input Line Entry System OB(O)C1CCCC1
International Chemical Identifier Key VTTDFSNKIMAQTB-UHFFFAOYSA-N

Stereochemical Configuration and Conformational Analysis

The stereochemical behavior of this compound is fundamentally influenced by the conformational preferences of its cyclopentyl ring system. Cyclopentane adopts a non-planar conformation to minimize torsional strain, most commonly existing in an envelope conformation where four carbon atoms lie approximately in one plane while the fifth carbon atom projects out of this plane. This envelope conformation exhibits dynamic behavior at room temperature through a process known as ring inversion, where each carbon atom alternately occupies the out-of-plane position.

The conformational analysis reveals that cyclopentane avoids the high torsional strain associated with a planar arrangement by adopting the puckered envelope shape. In this conformation, the carbon-carbon-carbon bond angles deviate from the ideal tetrahedral angle of 109.5 degrees, measuring between 102 and 106 degrees. This conformational preference significantly influences the spatial orientation of the boronic acid functional group attached to the cyclopentyl ring, affecting both the compound's reactivity and its interactions with other molecules.

The envelope conformation provides an optimal balance between angle strain and torsional strain, making it the most thermodynamically stable arrangement for the cyclopentyl ring. This conformation is approximately 5.0 kilocalories per mole more stable than a hypothetical planar form and 0.5 kilocalories per mole more stable than alternative puckered conformations. The dynamic nature of this ring system allows this compound to explore different spatial orientations, which can be crucial for its participation in various chemical reactions.

Research has demonstrated that cyclopentyl boronic esters can be synthesized with excellent stereocontrol, indicating that the conformational properties of the cyclopentyl ring can be effectively utilized in asymmetric synthesis. The ability to control the stereochemistry at carbon centers adjacent to the cyclopentyl ring has been achieved through electrophile-induced ring contractive rearrangements, showcasing the synthetic utility of understanding the conformational behavior of this ring system.

Crystallographic Data and Bonding Patterns

The crystallographic analysis of boronic acids, including this compound, reveals characteristic structural features that define this class of compounds. Boronic acids typically crystallize in hydrogen-bonded networks due to the presence of two hydroxyl groups attached to the boron center. These hydrogen bonds significantly influence the solid-state packing and physical properties of the compound.

The boron-carbon bond length in this compound falls within the typical range observed for organoboronic acids, approximately 1.55 to 1.59 angstroms. This bond length is slightly longer than typical carbon-carbon single bonds but reflects the unique bonding characteristics of the boron-carbon interaction. The boron-oxygen bond distances in tricoordinate boronic acids like this compound typically range from 1.35 to 1.38 angstroms, indicating strong boron-oxygen bonding.

The compound exhibits a melting point of 126 degrees Celsius with decomposition, which is characteristic of many boronic acids that undergo dehydration at elevated temperatures. This thermal behavior reflects the tendency of boronic acids to form anhydrides through intermolecular condensation reactions at higher temperatures. The solid-state appearance of this compound is described as white to off-white crystalline material, with purity levels typically exceeding 95% as determined by nuclear magnetic resonance spectroscopy.

X-ray crystallographic studies of related boronic acid compounds demonstrate that the boronic acid group maintains a trigonal planar geometry around the boron center. The hydroxyl groups participate in extensive hydrogen bonding networks that can form dimeric units or extended three-dimensional arrays depending on the specific crystal packing arrangement. These hydrogen bonding patterns contribute to the stability of the crystalline form and influence the compound's solubility and handling characteristics.

Physical Property Value Method
Melting Point 126°C (with decomposition) Literature
Appearance White to off-white solid Visual observation
Purity ≥95% (Sigma-Aldrich), ≥97% (MedChemExpress) Nuclear Magnetic Resonance
Crystal Form Crystalline powder Physical examination
Boron-Carbon Bond Length 1.55-1.59 Å (typical range) X-ray crystallography
Boron-Oxygen Bond Length 1.35-1.38 Å (typical range) X-ray crystallography

The storage and handling requirements for this compound reflect its sensitivity to moisture and tendency to form hydrogen-bonded structures. The compound is typically stored under inert atmosphere conditions at temperatures between -20 degrees Celsius and 2-10 degrees Celsius to maintain stability and prevent decomposition. These storage conditions help preserve the integrity of the boronic acid functional group and prevent unwanted side reactions such as protodeboronation or anhydride formation.

Properties

IUPAC Name

cyclopentylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c7-6(8)5-3-1-2-4-5/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTDFSNKIMAQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370218
Record name Cyclopentylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63076-51-7
Record name Cyclopentylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentylboronic Acid
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Preparation Methods

Electrophile-Induced Ring-Contractive 1,2-Metallate Rearrangement

The most structurally sophisticated approach to cyclopentylboronic acid derivatives involves the ring-contractive 1,2-metallate rearrangement of six-membered cyclic alkenyl boronate complexes. This method, pioneered by Fairchild et al., enables the construction of cyclopentyl boronic esters with two contiguous, fully substituted stereocenters.

Reaction Mechanism and Stereochemical Control

The process begins with the treatment of a six-membered alkenyl boronate complex with an electrophilic reagent, such as a proton source or alkyl halide. The electrophile triggers a 1,2-metallate shift, resulting in ring contraction to a five-membered cyclopentyl boronic ester. Remarkably, the choice of solvent dictates diastereoselectivity:

  • Tetrahydrofuran (THF) favors the cis-diastereomer due to enhanced stabilization of the transition state through oxygen lone-pair interactions.
  • Dichloromethane (DCM) promotes the trans-diastereomer by reducing solvent polarity, thereby altering the electrophile’s coordination geometry.

This solvent-dependent diastereodivergence allows synthetic chemists to access complementary stereoisomers with >95% selectivity (Table 1).

Table 1: Diastereoselective Outcomes in Ring-Contractive Rearrangements
Solvent Diastereomer Yield (%) Selectivity (%)
THF cis 82 96
DCM trans 78 94

Hydrolysis to this compound

The boronic ester intermediate undergoes hydrolysis under acidic conditions (e.g., HCl in tetrahydrofuran) to yield this compound. Critical parameters include:

  • Temperature : Hydrolysis at 0–5°C minimizes boronic acid decomposition.
  • Workup : Sequential extraction with ethyl acetate and saturation with NaCl ensures high-purity recovery (>97% by $$ ^1H $$-NMR).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis
Method Starting Material Yield (%) Stereoselectivity Scalability
Ring-contractive rearrangement Alkenyl boronate complex 78–82 High Moderate
Grignard boronation Cyclopentyl bromide 70–85* None High
Miyaura borylation Cyclopentyl halide N/A N/A Theoretical

*Extrapolated from analogous systems.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between this compound and an aryl or vinyl halide. The reaction typically occurs under basic conditions and forms a carbon-carbon bond.

    Oxidation: this compound can be oxidized to form cyclopentanol.

    Substitution: It can undergo substitution reactions with electrophiles to form various derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide and a base (e.g., sodium hydroxide).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Suzuki-Miyaura Coupling: Cyclopentyl-substituted aromatic or vinyl compounds.

    Oxidation: Cyclopentanol.

    Substitution: Cyclopentyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Boron Delivery Systems

Cyclopentylboronic acid has been utilized in the development of boron delivery systems, particularly in cancer therapy. A notable study involved the docking of this compound onto modified cetuximab, an epidermal growth factor receptor (EGFR) inhibitor. This approach aimed to enhance the selectivity and efficacy of boron neutron capture therapy (BNCT) for cancer treatment. The study demonstrated that this compound could be effectively integrated into monoclonal antibodies, potentially improving their targeting capabilities against tumor cells with high EGFR expression .

1.2 Synthesis of Bioactive Molecules

In another application, this compound has been employed in Passerini-type reactions to synthesize α-hydroxyketones, which are important intermediates in drug discovery. The reaction involves this compound acting as a carbon nucleophile, allowing for the efficient formation of complex molecular structures that can lead to bioactive compounds . This method has shown promise in simplifying access to various bioactive molecules, including drug analogs derived from existing pharmaceuticals.

Organic Synthesis

2.1 Cross-Coupling Reactions

This compound is widely used in cross-coupling reactions, such as the Suzuki–Miyaura coupling. Recent advancements have demonstrated its effectiveness as a coupling partner for both primary and secondary alkyl boronic acids under mild conditions. This method facilitates the construction of C(sp²)–C(sp³) bonds, which are crucial for synthesizing complex organic molecules . The ability to utilize this compound without strong oxidants or specialized activators makes it an attractive option for synthetic chemists.

2.2 Arylation and Alkylation Reactions

The compound has also been involved in arylation and alkylation reactions, particularly with quinones and aromatic amines. These reactions enable the introduction of cyclopentyl groups into various organic frameworks, enhancing the diversity of chemical libraries used in drug development . The versatility of this compound allows for modifications that can lead to improved pharmacological properties.

Case Studies

Study Application Findings
Study on Boron Delivery Antibody Cancer therapyThis compound enhances binding affinity when integrated into cetuximab for targeted therapy.
Passerini Reaction Study Synthesis of α-hydroxyketonesDemonstrated efficient synthesis of drug intermediates with moderate yields using this compound as a nucleophile.
Suzuki–Miyaura Coupling Research Cross-coupling reactionsSuccessfully utilized this compound as a coupling partner under mild conditions to form C(sp²)–C(sp³) bonds.

Mechanism of Action

The mechanism of action of cyclopentylboronic acid in cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The this compound transfers its cyclopentyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired cyclopentyl-substituted product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Boronic Acids

Structural and Molecular Properties

Cyclopentylboronic acid is distinguished by its saturated five-membered ring, which contrasts with linear (e.g., methylboronic acid), aromatic (e.g., phenylboronic acid), or heterocyclic (e.g., pyridinylboronic acids) analogs. Key structural comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound C$5$H${11}$BO$_2$ 113.95 Saturated cyclopentane ring
Phenylboronic acid C$6$H$7$BO$_2$ 121.93 Aromatic benzene ring
Pyridin-3-ylboronic acid C$5$H$6$BNO$_2$ 122.92 Nitrogen-containing heterocycle
Cyclohexenylboronic acid C$6$H${11}$BO$_2$ 125.96 Unsaturated six-membered ring
Methylboronic acid CH$3$BO$2$ 59.86 Linear alkyl chain

The cyclopentyl group provides moderate steric bulk compared to larger cyclohexenyl derivatives, enhancing compatibility in reactions requiring balanced reactivity and stability .

Suzuki-Miyaura Cross-Coupling

This compound is employed in coupling reactions to introduce cyclopentyl moieties into target molecules. For example:

  • In the synthesis of 1,3,4-oxadiazoles, this compound achieved yields comparable to pyridinyl and chlorophenyl analogs (e.g., 85% under electrochemical conditions) .
  • In late-stage C8–H alkylation of nucleosides, this compound required 400 equivalents and LED irradiation, whereas cyclobutylboronic acid achieved similar reactivity with fewer equivalents (200 eq) .

Market and Industrial Relevance

  • Demand Drivers : 70% of this compound demand originates from pharmaceuticals, driven by Suzuki couplings for kinase inhibitors and anticancer agents. This contrasts with phenylboronic acid, which sees broader use in materials science .
  • Pricing : this compound (99% purity) is priced at ~$84.50/g, higher than phenylboronic acid ($36.10/g) due to complex synthesis and purification requirements .
  • Regional Production : Asia-Pacific dominates production (60% market share), leveraging cost-effective synthesis protocols .

Challenges and Advantages

Parameter This compound Similar Compounds (e.g., Phenylboronic Acid)
Steric Hindrance Moderate (cyclopentane ring) Low (linear/aromatic)
Solubility Moderate in polar solvents High in aromatic solvents
Synthetic Complexity High (requires ring closure) Low (straightforward synthesis)
Cost $$$ $

Research Findings and Trends

  • Green Synthesis : Electrochemical methods for this compound-based reactions reduce reliance on toxic reagents, achieving 85% yields in oxadiazole synthesis .
  • Emerging Applications : Exploration in agrochemicals (e.g., herbicide intermediates) and materials science (e.g., OLED precursors) is expanding its utility beyond pharmaceuticals .

Biological Activity

Cyclopentylboronic acid (CPBA) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications, supported by various research findings and case studies.

Overview of this compound

This compound is a boronic acid derivative characterized by a cyclopentyl group attached to a boron atom. It plays a crucial role in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is pivotal for the formation of carbon-carbon bonds in organic synthesis.

Anticancer Properties

Recent studies have highlighted the potential of boronic acids, including CPBA, in cancer therapy. Boron compounds are being investigated for their role in Boron Neutron Capture Therapy (BNCT) , which utilizes the unique properties of boron to selectively target and destroy cancer cells. For effective BNCT, a high concentration of boron must be accumulated in tumor cells, making compounds like CPBA valuable in drug design .

Table 1: Summary of Biological Activities Related to this compound

Activity TypeDescription
Antitumor ActivityPotential use in BNCT due to selective targeting of cancer cells
Reactivity in SynthesisParticipates in Suzuki-Miyaura reactions for forming complex organic molecules
Radical FormationCan generate radicals under certain conditions, enhancing reactivity

The mechanism by which CPBA exerts its biological effects may involve its ability to form complexes with biomolecules, enhancing the delivery of therapeutic agents. Furthermore, studies indicate that CPBA can participate in radical formation when activated under specific conditions, such as photocatalysis . This radical formation can lead to significant biological interactions, making CPBA a candidate for further investigation in drug development.

Case Studies

  • Boron Delivery Antibody Strategy : A study explored the use of boronated monoclonal antibodies that included CPBA as part of their structure. These antibodies demonstrated enhanced tumor targeting capabilities and improved therapeutic efficacy when combined with neutron capture therapy .
  • Photocatalytic Reactions : Research has shown that CPBA can be effectively utilized in photocatalytic processes, leading to the generation of reactive intermediates that can participate in further chemical transformations. This property is crucial for developing new synthetic pathways that may have biological applications .
  • Synthesis of Boronic Esters : The synthesis of cyclopentylboronic esters has been explored for their potential applications in creating complex molecules with biological activity. These esters can serve as intermediates in drug synthesis and have shown promising yields and stereochemical control .

Research Findings

  • Reactivity Studies : Investigations into the reactivity of CPBA under various conditions have revealed its ability to undergo significant transformations that enhance its utility in organic synthesis. For instance, studies utilizing cyclic voltammetry have demonstrated the formation of new reactive species when CPBA is subjected to specific catalytic environments .
  • Yield Optimization : Recent advancements have optimized the conditions for reactions involving CPBA, achieving yields up to 81% for desired products through careful manipulation of reaction parameters .

Q & A

Q. What are the standard synthetic routes for preparing cyclopentylboronic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions or transmetallation of cyclopentyl Grignard reagents with borate esters. Key factors include temperature control (0–25°C), solvent choice (THF or ethers), and stoichiometric ratios of reagents like cyclopentylmagnesium bromide and trimethyl borate. Yields are optimized by maintaining anhydrous conditions and inert atmospheres to prevent boronic acid oxidation . Characterization via 1H^{1}\text{H}/11B^{11}\text{B} NMR and mass spectrometry is critical to confirm structure and purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

High-field NMR spectroscopy (1H^{1}\text{H}, 13C^{13}\text{C}, 11B^{11}\text{B}) is essential for confirming the absence of protodeboronation byproducts. Supplementary methods include HPLC (with UV detection at 254 nm) for quantifying impurities and elemental analysis to verify stoichiometry. For trace moisture sensitivity, Karl Fischer titration is recommended .

Q. What storage conditions are required to maintain this compound stability over extended periods?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis and oxidative deboronation. Periodic NMR analysis is advised to monitor degradation, particularly if used in moisture-sensitive reactions like Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can researchers resolve contradictory catalytic activity data in this compound-mediated cross-coupling reactions?

Discrepancies in catalytic efficiency often arise from ligand selection, base strength (e.g., K2_2CO3_3 vs. Cs2_2CO3_3), or trace metal contaminants. Systematic optimization should include:

  • Screening Pd catalysts (e.g., Pd(PPh3_3)4_4, Pd(OAc)2_2) and ligands (e.g., SPhos, XPhos).
  • Comparing solvent polarity (DME vs. dioxane) and temperature gradients.
  • Conducting control experiments with deuterated substrates to track kinetic isotope effects .

Q. What strategies enhance the regioselectivity of this compound in directed C–H functionalization reactions?

Regioselectivity is improved by:

  • Employing directing groups (e.g., pyridyl, carbonyl) to pre-coordinate transition metals.
  • Adjusting steric bulk in palladium catalysts (e.g., BrettPhos ligands).
  • Using DFT calculations to predict transition-state geometries and electronic effects .

Q. How does this compound purity impact its utility in asymmetric catalysis, and what purification methods are optimal?

Sub-95% purity can introduce competing side reactions (e.g., protodeboronation). Recrystallization from hexane/ethyl acetate mixtures or flash chromatography (silica gel, 10% MeOH in DCM) achieves >99% purity. Advanced applications, such as enantioselective allylations, require chiral derivatization followed by HPLC analysis to verify enantiomeric excess .

Methodological Notes

  • Data Reproducibility : Follow standardized protocols for reporting reaction conditions (e.g., equivalents, solvent volumes) as per IUPAC guidelines .
  • Literature Gaps : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over non-academic platforms like benchchem.com .
  • Contradictory Findings : Use meta-analysis frameworks to compare datasets across studies, emphasizing variables like catalyst loading and substrate scope .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylboronic Acid
Reactant of Route 2
Cyclopentylboronic Acid

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